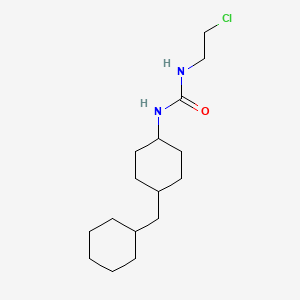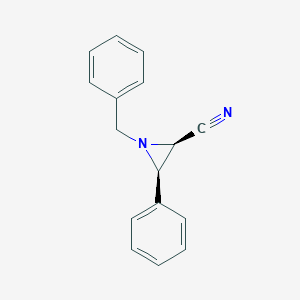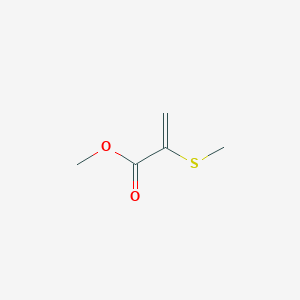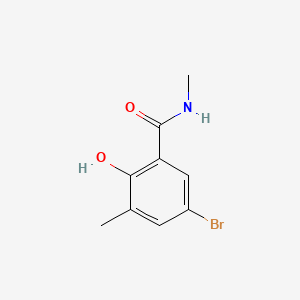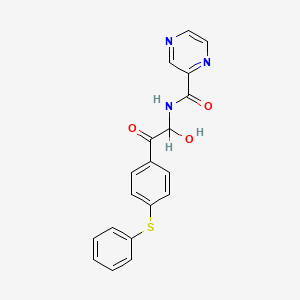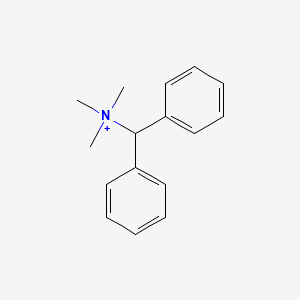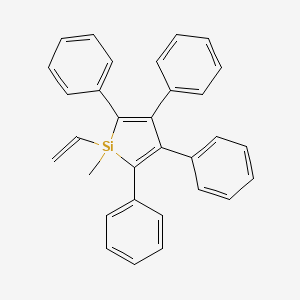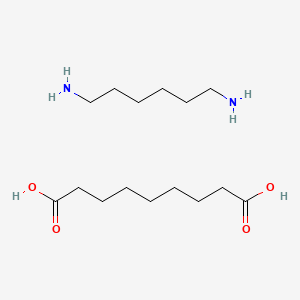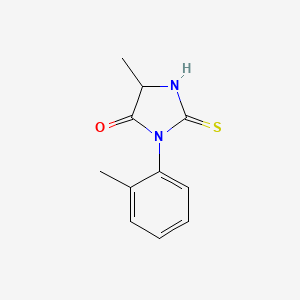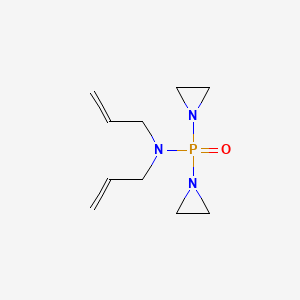
Phosphine oxide, bis(1-aziridinyl)diallylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, bis(1-aziridinyl)diallylamino- is a chemical compound with the molecular formula C10H18N3OP and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of aziridine rings and a phosphine oxide group, making it a unique and versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1-aziridinyl)diallylamino- typically involves the reaction of diallylamine with a phosphine oxide precursor in the presence of aziridine . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:
Preparation of Diallylamine: Diallylamine is synthesized through the reaction of allylamine with an appropriate reagent.
Reaction with Phosphine Oxide: The diallylamine is then reacted with a phosphine oxide precursor in the presence of aziridine.
Catalysis and Temperature Control: Catalysts such as Lewis acids or bases are used to enhance the reaction efficiency, and the temperature is carefully controlled to optimize the yield.
Industrial Production Methods
Industrial production of phosphine oxide, bis(1-aziridinyl)diallylamino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, bis(1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aziridine derivatives .
Aplicaciones Científicas De Investigación
Phosphine oxide, bis(1-aziridinyl)diallylamino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphine oxide, bis(1-aziridinyl)diallylamino- involves its interaction with molecular targets through its aziridine rings and phosphine oxide group. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phosphine oxide group can participate in redox reactions, influencing cellular pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Tri(aziridin-1-yl)phosphine oxide: Similar in structure but with three aziridine rings.
Bis(1-aziridinyl)phosphine oxide: Lacks the diallylamino group.
Diallylamino phosphine oxide: Contains the diallylamino group but lacks aziridine rings.
Uniqueness
Phosphine oxide, bis(1-aziridinyl)diallylamino- is unique due to the combination of aziridine rings and a diallylamino group, providing distinct reactivity and versatility in various applications. This combination allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
41657-18-5 |
|---|---|
Fórmula molecular |
C10H18N3OP |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C10H18N3OP/c1-3-5-11(6-4-2)15(14,12-7-8-12)13-9-10-13/h3-4H,1-2,5-10H2 |
Clave InChI |
SRMNABONKJHKFQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)P(=O)(N1CC1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


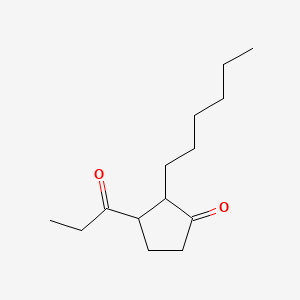
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
